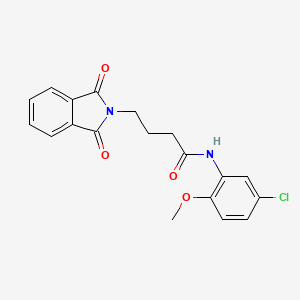

N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Description

N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a phthalimide-derived compound featuring a butanamide linker connecting a 5-chloro-2-methoxyphenyl group to an isoindole-1,3-dione moiety. This structure is part of a broader class of pharmacophoric hybrids designed for diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and enzyme-inhibitory activities . Its core phthalimide group is known for modulating biological targets such as lipoxygenases and metabotropic glutamate receptors, while the chloro-methoxy substitution on the phenyl ring enhances lipophilicity and target specificity .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-26-16-9-8-12(20)11-15(16)21-17(23)7-4-10-22-18(24)13-5-2-3-6-14(13)19(22)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUNWFAFPKJOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The compound features a chloro-substituted methoxyphenyl group and an isoindole moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₃ |

| Molecular Weight | 399.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | XUOWBMHCOFPKBB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors involved in key biological pathways:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their conformation and inhibiting their activity.

- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways that control various cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory activity. Studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages and inhibit the NF-kB signaling pathway.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in mouse models of breast cancer. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .

- Anti-inflammatory Study : In a study focusing on inflammatory diseases, the compound was shown to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs with Modified Phenyl Substituents

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)

- Structural Difference : The 4-ethoxyphenyl group replaces the 5-chloro-2-methoxyphenyl moiety.

- This compound may exhibit improved solubility due to reduced halogen content .

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyrimidinyl)butanamide

- Structural Difference : A pyrimidinyl group replaces the aromatic phenyl ring.

- However, reduced lipophilicity may limit blood-brain barrier penetration compared to the chloro-methoxy analog .

Analogs with Modified Heterocyclic Cores

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Derivatives

- Structural Difference : The isoindole-1,3-dione is replaced with a 1,3,4-oxadiazole ring.

- Functional Impact: These derivatives demonstrate potent lipoxygenase inhibition (IC₅₀ values in the nanomolar range), suggesting that the oxadiazole’s sulfur and nitrogen atoms enhance enzyme binding. However, the absence of the phthalimide group may reduce allosteric modulation of receptors like mGlu5 .

CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide)

- Structural Difference : A benzamide backbone replaces the butanamide linker, and a hydroxy group is introduced.

- Functional Impact: CPPHA acts as a positive allosteric modulator of mGlu5 receptors, highlighting the importance of the hydroxybenzamide moiety in receptor interaction.

Nitrate Ester-Containing Phthalimide Derivatives (C1–C6)

- Structural Difference : Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1) incorporate nitrate esters linked to the phthalimide core.

- Functional Impact: Genotoxicity: C1–C6 exhibit lower genotoxicity (average MNRET frequency < 6/1,000 cells) compared to hydroxyurea (HU, up to 33.7 MNRET/1,000 cells). However, their nitrate groups may still pose mutagenic risks (up to 4,803 revertants/μmol in Ames tests) .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity

- The target compound’s phthalimide-GABA hybrid design (as in ) suggests activity against seizure models. In contrast, hydrazone analogs (e.g., N-aryl-4-(1,3-dioxo-isoindol-2-yl)butanoyl hydrazides) show reduced neurotoxicity but comparable efficacy, indicating that the amide linker in the target compound balances potency and safety .

Data Tables

Table 1. Key Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.